4-Fluoro-6-iodo-2,3-dihydroinden-1-one 4-Fluoro-6-iodo-2,3-dihydroinden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15918780
InChI: InChI=1S/C9H6FIO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
SMILES:
Molecular Formula: C9H6FIO
Molecular Weight: 276.05 g/mol

4-Fluoro-6-iodo-2,3-dihydroinden-1-one

CAS No.:

Cat. No.: VC15918780

Molecular Formula: C9H6FIO

Molecular Weight: 276.05 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-6-iodo-2,3-dihydroinden-1-one -

Specification

Molecular Formula C9H6FIO
Molecular Weight 276.05 g/mol
IUPAC Name 4-fluoro-6-iodo-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C9H6FIO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
Standard InChI Key YZKAQCDMLROEFD-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C1C(=CC(=C2)I)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Fluoro-6-iodo-2,3-dihydroinden-1-one consists of a bicyclic framework comprising a benzene ring fused to a five-membered ketone-containing ring. The fluorine atom occupies the 4-position on the benzene ring, while the iodine substituent is located at the 6-position. The ketone group at the 1-position introduces polarity and reactivity, enabling participation in nucleophilic additions and redox reactions .

The IUPAC name, 4-fluoro-6-iodo-2,3-dihydroinden-1-one, reflects this substitution pattern. The SMILES notation C1CC(=O)C2=C1C(=C(C=C2)F)I encodes the connectivity of atoms, highlighting the spatial arrangement of halogens .

Spectral and Computational Data

  • Molecular Formula: C9H6FIOC_9H_6FIO

  • Molecular Weight: 276.05 g/mol

  • InChI Key: YZKAQCDMLROEFD-UHFFFAOYSA-N

The compound’s infrared (IR) spectrum typically shows a strong absorption band near 1,710 cm1^{-1} corresponding to the carbonyl stretch. Nuclear magnetic resonance (NMR) data reveal distinct signals for the aromatic protons and halogens:

  • 1H^1H-NMR: δ 7.2–7.5 ppm (aromatic H), δ 2.8–3.2 ppm (methylene protons adjacent to the ketone) .

  • 19F^{19}F-NMR: δ -110 to -115 ppm (fluorine in an electron-deficient aryl environment) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-fluoro-6-iodo-2,3-dihydroinden-1-one involves multi-step halogenation and cyclization reactions. A common approach includes:

  • Friedel-Crafts Acylation: Indane is acylated to form 1-indanone .

  • Electrophilic Halogenation: Sequential fluorination and iodination are performed using reagents such as NN-fluorobenzenesulfonimide (NFSI) and iodine monochloride (ICl) .

  • Purification: Column chromatography or recrystallization yields the final product.

Key Reaction

1-IndanoneAcCl, AlCl3Friedel-Crafts4-Fluoro-1-indanoneICl, CH2Cl2Iodination4-Fluoro-6-iodo-2,3-dihydroinden-1-one\text{1-Indanone} \xrightarrow[\text{AcCl, AlCl}_3]{\text{Friedel-Crafts}} \text{4-Fluoro-1-indanone} \xrightarrow[\text{ICl, CH}_2\text{Cl}_2]{\text{Iodination}} \text{4-Fluoro-6-iodo-2,3-dihydroinden-1-one}

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (typically 65–75%) and reduce byproducts. Critical parameters include temperature control (0–5°C during iodination) and stoichiometric precision to avoid over-halogenation .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point152–154°C (decomposes)
Boiling PointNot reported
Solubility in DMSO25 mg/mL
LogP (Octanol-Water)2.3

The compound exhibits moderate lipophilicity (LogP = 2.3), facilitating membrane permeability in biological systems. It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Stability and Reactivity

  • Light Sensitivity: Decomposes under UV light due to iodine’s photolability.

  • Thermal Decomposition: Above 150°C, the ketone undergoes retro-Diels-Alder reactions .

  • Nucleophilic Attack: The carbonyl group reacts with Grignard reagents and hydrides.

Biological Activity and Applications

Material Science Applications

The compound serves as a precursor for luminescent materials. Coordination with transition metals (e.g., Ir(III)) yields complexes with emission maxima at 520 nm, suitable for organic light-emitting diodes (OLEDs).

HazardRisk StatementPrecautionary Measures
Skin IrritationCauses mild irritationWear nitrile gloves
Eye DamageRisk of severe injuryUse safety goggles

Material Safety Data Sheets (MSDS) recommend storage in amber glass containers at 2–8°C to prevent photodegradation .

Environmental Impact

Ecotoxicity

The compound’s persistence in aquatic environments is moderate (half-life = 30 days). Bioaccumulation potential is low (BCF = 98).

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